molecular formula C15H16N2O4 B1456740 methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate CAS No. 1428139-29-0

methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate

Cat. No.: B1456740
CAS No.: 1428139-29-0
M. Wt: 288.3 g/mol
InChI Key: VDFQWNNNRDUGJK-UHFFFAOYSA-N
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Description

Methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS: 1428139-29-0) is a heterocyclic compound with the molecular formula C₁₅H₁₆N₂O₄ and a molecular weight of 288.3 g/mol. Its structure features a cyclohexenone core substituted with a cyano group, a 5-methyl-2-furyl moiety, and a glycinate methyl ester (Figure 1). The compound is characterized by its SMILES notation: COC(=O)CNC1=C(C#N)C(=O)CC(c2ccc(C)o2)C1 .

Properties

IUPAC Name

methyl 2-[[2-cyano-5-(5-methylfuran-2-yl)-3-oxocyclohexen-1-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-9-3-4-14(21-9)10-5-12(17-8-15(19)20-2)11(7-16)13(18)6-10/h3-4,10,17H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFQWNNNRDUGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC(=C(C(=O)C2)C#N)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C16H18N2O4
Molar Mass 302.33 g/mol
CAS Number 1428139-29-0
Density 1.23 g/cm³ (predicted)
Boiling Point 503.2 °C (predicted)
pKa 0.70 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclohexenone framework and subsequent functionalization to introduce the cyano and methyl groups. The detailed synthetic pathway is critical for ensuring the purity and activity of the final product.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various derivatives related to this compound. For instance, compounds exhibiting similar structures have shown promising results against a range of pathogenic bacteria and fungi:

  • Gram-positive Bacteria: Compounds demonstrated selective action against Micrococcus luteus.
  • Gram-negative Bacteria: Effective against clinical strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for certain derivatives .

The structure–activity relationship (SAR) analysis indicates that modifications to the furan and cyclohexene moieties can significantly enhance biological activity.

Cytotoxicity

In vitro assays have assessed the cytotoxic effects of related compounds on various cell lines, including HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast). Results indicated that some derivatives possess moderate cytotoxicity, suggesting potential applications in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins such as MurD and DNA gyrase. These studies revealed:

  • Strong binding affinities due to multiple hydrogen bonds with critical amino acid residues.
  • Potential for inhibition comparable to established antibiotics like ciprofloxacin, highlighting its therapeutic potential .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focusing on a derivative closely related to methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohexenone] reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited an MIC value lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation into cytotoxicity revealed that specific analogs induced apoptosis in cancer cell lines, with IC50 values indicating effective concentration ranges that could be further explored for therapeutic development.

Comparison with Similar Compounds

Ethyl Ester Variant: Ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate

  • Molecular Formula : C₁₆H₁₈N₂O₄
  • Molecular Weight : ~302.3 g/mol
  • Key Differences : Replacement of the methyl ester (-OCH₃) with an ethyl ester (-OCH₂CH₃).
  • Reduced hydrolysis rate compared to the methyl ester, as ethyl esters are generally more stable under physiological conditions .
  • Synthesis : Similar to the methyl variant, but uses ethyl glycinate hydrochloride (yield: 88%) .

Thienyl-Substituted Analog: Methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate

  • Molecular Formula : C₁₅H₁₆N₂O₃S
  • Molecular Weight : 304.4 g/mol
  • Key Differences : Replacement of the furyl oxygen atom with sulfur (thienyl group).
  • Thienyl groups are more polarizable than furyl, which could influence binding affinity in enzyme-targeted applications .

Pyridinyl-Based Derivatives

  • Example: Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate
  • Molecular Formula : C₁₂H₁₁N₃O₂
  • Molecular Weight : 229.2 g/mol
  • Key Differences: Replacement of the cyclohexenone-furyl system with a pyridinyl-ethenyl group.
  • Impact: The pyridine ring introduces basicity (pKa ~5), enabling pH-dependent solubility. Higher synthetic efficiency (yield: 89%) compared to furyl/cyclohexenone systems, as seen in reactions with Bredereck’s reagent .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield Notable Properties
Methyl N-[2-cyano-5-(5-methyl-2-furyl)...]glycinate (Target) C₁₅H₁₆N₂O₄ 288.3 5-Methyl-2-furyl Discontinued High polarity, reactive carbonyl
Ethyl N-[2-cyano-5-(5-methyl-2-furyl)...]glycinate C₁₆H₁₈N₂O₄ 302.3 Ethyl ester 88% Enhanced lipophilicity
Methyl N-[2-cyano-5-(5-methyl-2-thienyl)...]glycinate C₁₅H₁₆N₂O₃S 304.4 5-Methyl-2-thienyl 95% Sulfur-enhanced reactivity
Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate C₁₂H₁₁N₃O₂ 229.2 Pyridinyl-ethenyl 89% pH-dependent solubility

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the following key transformations:

  • Formation of the cyclohexenone ring with appropriate substitution.
  • Introduction of the cyano group at position 2.
  • Attachment of the 5-methyl-2-furyl substituent at position 5.
  • Esterification or amidation to introduce the methyl glycinate moiety.

Reported Preparation Approaches and Conditions

While direct protocols for methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate are scarce, analogous compounds such as ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS 1428139-05-2) share similar structural features and can guide the synthetic approach.

Key Steps and Conditions (Inferred from Analogous Syntheses):

  • Cyclohexenone Core Formation: Typically achieved via cyclization reactions or Michael additions involving 1,3-dicarbonyl compounds and furyl-substituted precursors.
  • Cyano Group Introduction: Often introduced by nucleophilic substitution or via Knoevenagel condensation using cyanoacetic acid derivatives.
  • Glycinate Ester Formation: Esterification reactions using methyl glycinate or its derivatives under mild acidic or basic conditions.

Experimental Conditions from Related Compounds

From related cyanoacetamide derivatives synthesis, the following experimental conditions are informative:

Parameter Details
Solvent Isopropanol or N,N-dimethylformamide (DMF)
Temperature Reflux conditions (~80-100°C) or controlled cooling (10-20°C) during reagent addition
Reagents Triethylorthoformate for condensation; cyanoacetic acid derivatives; substituted anilines
Reaction Time Overnight reflux or 2 hours at controlled temperature
Workup Filtration of precipitates, washing with isopropanol or water, drying under reduced pressure
Purification Suspension in hot ethyl acetate followed by hexane addition or recrystallization

These conditions are derived from synthesis of related cyano-substituted acrylamides and glycine derivatives.

Detailed Example of Preparation (Adapted from Analogous Synthesis)

Step Description Conditions/Notes
1 Suspension of cyanoacetamide derivative in isopropanol under nitrogen atmosphere 5 g cyanoacetamide derivative in 400 mL isopropanol
2 Addition of substituted furyl amine or related precursor 5.8 g 3-iodo-p-anisidine or furyl amine analog
3 Dropwise addition of triethylorthoformate 8.6 mL triethylorthoformate added slowly at reflux
4 Heating at reflux overnight Ensures completion of condensation reaction
5 Cooling and filtration of precipitated product White/yellow solid collected, washed with isopropanol, dried under vacuum at ~40°C
6 Purification by recrystallization or suspension in hot ethyl acetate followed by hexane addition Yields 54-85% of product depending on substituents and reaction specifics

Analytical Data Supporting Preparation

  • Melting points and mass spectrometry data confirm product identity and purity.
  • Elemental analysis matches calculated values closely, indicating high purity and correct stoichiometry.

Summary Table of Preparation Parameters from Related Compounds

Parameter Range/Value Comments
Solvent Isopropanol, DMF Polar protic/aprotic solvents used
Temperature 10-20°C (addition), reflux (reaction) Controlled addition at low temp, reflux for reaction
Reaction Time 2 hours to overnight Longer times favor completion
Yield 54-85% Dependent on substituents and purification
Purification Filtration, recrystallization Standard organic purification techniques
Analytical Confirmation MS, melting point, elemental analysis Confirms structure and purity

Q & A

Q. Table 1. Key Synthetic Parameters for Glycinate Coupling

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMF↑↑ (75–85%)
BaseDBU (2 equiv)↑ Steric control
Temperature60°C, 12 hrBalances kinetics
Coupling ReagentEDCl/HOBt (1.2 equiv)↑ Amide formation

Q. Table 2. Spectroscopic Benchmarks

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
5-Methyl-2-furyl6.25 (d, J=3 Hz)110.5 (C-O)1600
Cyclohexenone C=O-208.71730
Cyano (CN)-118.32245

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate
Reactant of Route 2
methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate

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